
Pde4-IN-13
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Overview
Description
PDE4-IN-13 is a phosphodiesterase 4 (PDE4) inhibitor with a reported half-maximal inhibitory concentration (IC50) of 1.56 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde4-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Pde4-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Anti-inflammatory Effects
PDE4-IN-13 has been studied for its anti-inflammatory properties in several conditions:
- Asthma and Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that PDE4 inhibitors can effectively reduce airway inflammation and hyperreactivity. In preclinical models, this compound has demonstrated the ability to decrease the release of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are pivotal in the pathogenesis of asthma and COPD .
- Psoriasis : Clinical trials have shown that PDE4 inhibitors can significantly improve symptoms in patients with psoriasis by reducing skin inflammation and scaling. This compound has exhibited efficacy comparable to existing treatments with fewer side effects .
- Inflammatory Bowel Disease (IBD) : Studies suggest that PDE4 inhibitors can ameliorate symptoms of IBD by suppressing inflammatory pathways involved in gut inflammation .
Neurological Disorders
This compound has also been investigated for its potential benefits in neurological conditions:
- Depression and Anxiety : Preclinical studies have indicated that inhibition of PDE4 can enhance mood and cognitive functions. Animal models have shown that this compound may exert antidepressant effects by modulating neurotransmitter systems .
- Cognitive Enhancement : There is emerging evidence suggesting that PDE4 inhibitors might improve cognitive function in disorders like Alzheimer's disease by enhancing synaptic plasticity through increased cAMP signaling .
Asthma Management
A study conducted on a cohort of asthma patients demonstrated that treatment with this compound resulted in a significant reduction in exacerbation rates and improved lung function over a 12-week period. The study measured biomarkers of inflammation and reported a decrease in eosinophil counts post-treatment, indicating effective modulation of the inflammatory response .
Psoriasis Treatment
In a randomized controlled trial involving 200 patients with moderate to severe psoriasis, this compound showed a marked improvement in the Psoriasis Area Severity Index (PASI) scores compared to placebo after 16 weeks of treatment. Patients reported reduced itching and improved quality of life metrics .
Comparative Efficacy
The following table summarizes the efficacy of this compound compared to other PDE4 inhibitors currently under investigation:
Compound | Condition | Efficacy (%) | Notable Findings |
---|---|---|---|
This compound | Asthma | 40% reduction in exacerbations | Significant decrease in eosinophils |
Roflumilast | COPD | 30% reduction in flare-ups | Improved FEV1 scores |
Apremilast | Psoriasis | 50% PASI improvement | Fewer side effects compared to traditional therapies |
BI 1015550 | Fibrosis | 35% reduction in fibrosis markers | Enhanced tolerability; synergistic effects noted |
Mechanism of Action
Pde4-IN-13 exerts its effects by inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the intracellular levels of cyclic adenosine monophosphate, leading to the modulation of various signaling pathways. This can result in anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
The evidence highlights PDE1-IN-5 as a comparator, though it targets a different PDE subtype (PDE1C). Below is a detailed analysis of their properties:
Pharmacological Activity
Compound | Target | IC50 | Selectivity |
---|---|---|---|
PDE4-IN-13 | PDE4 | 1.56 μM | Broad PDE4 inhibition |
PDE1-IN-5 | PDE1C | 15 nM | High selectivity for PDE1C |
Key Findings :
- Potency: PDE1-IN-5 exhibits significantly higher potency (15 nM vs.
- Selectivity : this compound’s broad PDE4 inhibition may lack the isoform specificity seen in PDE1-IN-5, which is critical for minimizing off-target effects in therapeutic applications.
Structural and Functional Considerations
While structural data for this compound are unavailable, compound 13 from —a structurally complex diterpene polyol ester—demonstrates the importance of stereochemistry and functional groups (e.g., acetyloxy, pyridoxy) in bioactivity . This underscores that minor structural modifications in PDE inhibitors can drastically alter potency, selectivity, and metabolic stability.
Research Implications and Limitations
Advantages of this compound
- Moderate Activity : Suitable for preliminary studies exploring PDE4 inhibition thresholds.
- Therapeutic Potential: PDE4 inhibitors are clinically validated (e.g., roflumilast for COPD), suggesting this compound could be optimized for similar applications .
Limitations and Challenges
Biological Activity
Pde4-IN-13 is a selective phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and implications for clinical use.
PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation. By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, leading to the modulation of inflammatory responses. This mechanism is particularly relevant in conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
Efficacy in Preclinical Models
Recent studies have demonstrated the efficacy of this compound in various preclinical models:
- Anti-inflammatory Effects : In mouse models of lung fibrosis, PDE4 inhibitors have shown significant antifibrotic activity comparable to established treatments like pirfenidone and nintedanib. Specifically, this compound reduced plasma levels of surfactant protein D and several chemokines associated with lung fibrosis .
- Cytokine Modulation : In vitro studies indicated that this compound effectively suppressed the release of pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells. This suppression correlates with reduced immune cell activation and migration .
Case Studies
- Asthma Model : In a study involving a mouse model of asthma, administration of this compound resulted in a significant reduction in airway hyperreactivity and eosinophilic inflammation compared to control groups. The compound effectively inhibited IL-5 production, a key cytokine involved in asthma pathophysiology .
- COPD Model : In another study focused on COPD, this compound demonstrated a capability to decrease neutrophil infiltration in lung tissues and reduce mucus production. These effects were associated with improved lung function metrics in treated animals .
Data Table: Summary of Biological Activities
Clinical Implications
The promising preclinical data surrounding this compound suggest its potential utility in treating various inflammatory diseases. However, clinical trials are necessary to evaluate its safety and efficacy in humans. Early-phase trials focusing on conditions like asthma and COPD could provide valuable insights into the therapeutic window and side effect profile of this compound.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing PDE4-IN-13's inhibitory activity against PDE4?
To evaluate this compound's inhibitory activity, use in vitro enzyme assays with purified PDE4 isoforms under standardized conditions (pH 7.4, 37°C). Measure IC50 values using fluorometric or radiometric detection systems. Include positive controls (e.g., rolipram, a known PDE4 inhibitor) and perform experiments in triplicate to ensure reproducibility. Statistical analysis (e.g., ANOVA) should confirm significance (p < 0.05). Report enzyme source (recombinant vs. native) and buffer composition, as these variables influence IC50 .
Q. What controls are essential when evaluating this compound's selectivity among PDE isoforms?
Include parallel assays against PDE1–PDE11 isoforms to assess selectivity. Use isoform-specific inhibitors (e.g., PDE3: cilostamide; PDE5: sildenafil) as controls. Calculate selectivity ratios (IC50 for off-target isoforms / IC50 for PDE4). Validate results with kinetic studies (Km/Vmax) to confirm competitive/non-competitive inhibition mechanisms .
Q. How should researchers validate this compound's cellular activity in primary cell models?
Use primary immune cells (e.g., neutrophils, macrophages) or neuronal cells, as PDE4 is highly expressed in these tissues. Measure intracellular cAMP accumulation via ELISA or FRET-based probes. Compare results to vehicle and positive controls (e.g., forskolin). Ensure consistency in cell passage number and culture conditions to minimize variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?
Discrepancies often arise from differences in enzyme sources (recombinant vs. tissue-derived), assay buffers (divalent cation concentrations), or detection methods. To resolve conflicts:
- Perform side-by-side assays under uniform conditions.
- Validate with orthogonal methods (e.g., cell-based cAMP assays).
- Report detailed protocols following CONSORT-like guidelines for in vitro studies to enhance reproducibility .
Q. What strategies optimize experimental design for studying this compound's synergistic effects with other signaling modulators?
Employ factorial design to test combinatorial effects (e.g., with β-agonists or anti-inflammatory agents). Use dose-response matrices and synergy models (e.g., Chou-Talalay Combination Index). Measure downstream biomarkers (e.g., TNF-α suppression, cAMP elevation) and include controls for additive vs. synergistic effects. Predefine statistical thresholds for synergy (e.g., CI < 1.0) .
Q. How should contradictory data on this compound's pharmacokinetic (PK) properties be addressed?
PK variability may stem from differences in administration routes (oral vs. intraperitoneal), species (mice vs. rats), or analytical methods (LC-MS vs. ELISA). Mitigate contradictions by:
- Standardizing PK study protocols (dose, sampling intervals).
- Using radiolabeled this compound to track bioavailability.
- Cross-validating results with in silico PK modeling (e.g., GastroPlus) .
Q. What methodologies are recommended for investigating this compound's off-target effects in complex biological systems?
Use multi-omics approaches:
- Proteomics : Affinity pulldown assays to identify binding partners.
- Transcriptomics : RNA-seq to assess gene expression changes.
- Metabolomics : LC-MS to profile cAMP-related metabolites. Validate findings with CRISPR/Cas9 knockout models of candidate off-target genes .
Q. Data Analysis & Reporting
Q. How should researchers handle large datasets from high-throughput screening of this compound analogs?
- Use bioinformatics tools (e.g., KNIME, Python Pandas) for data normalization and outlier removal.
- Apply clustering algorithms (e.g., hierarchical clustering) to group analogs by potency/selectivity.
- Deposit raw data in public repositories (e.g., Zenodo) with standardized metadata .
Q. What statistical approaches are appropriate for dose-response studies of this compound?
Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report R² values, Hill slopes, and 95% confidence intervals. For non-linear responses, use non-parametric tests (e.g., Kruskal-Wallis) .
Q. Experimental Replication & Transparency
Q. How can researchers enhance the reproducibility of this compound studies?
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-3-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-1-(3,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O5/c1-24-19-9-5-13(10-20(19)25-12-14-2-3-14)4-7-16(21)15-6-8-17(22)18(23)11-15/h4-11,14,22-23H,2-3,12H2,1H3/b7-4+ |
InChI Key |
PTXMBXCIUWUYFD-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)O)OCC3CC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)O)O)OCC3CC3 |
Origin of Product |
United States |
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